molecular formula C24H30N8O5 B1666347 5-Butoxy-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid CAS No. 66147-31-7

5-Butoxy-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid

Cat. No. B1666347
CAS RN: 66147-31-7
M. Wt: 510.5 g/mol
InChI Key: AJOXYVRHUDHOGM-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Monobutyl methotrexate is an antineoplastic antimetabolite with immunosuppressant properties. It is an inhibitor of TETRAHYDROFOLATE DEHYDROGENASE and prevents the formation of tetrahydrofolate, necessary for synthesis of thymidylate, an essential component of DNA.

Scientific Research Applications

Pharmacological Activities of Structurally Complex Compounds

  • Compounds like Chlorogenic Acid (CGA) are known for their diverse biological and pharmacological effects. CGA, in particular, has been noted for its therapeutic roles such as antioxidant activity, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects, among others. It has also been shown to modulate lipid metabolism and glucose, suggesting its potential in treating disorders like cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Environmental and Health Implications of Complex Compounds

  • Certain amino acids produced by terrestrial and aquatic cyanobacteria, such as β-N-methylamino-l-alanine (BMAA), have been suggested to play a role as environmental factors in neurodegenerative diseases like Amyotrophic Lateral Sclerosis-Parkinsonism-Dementia complex (ALS-PDC). The presence of BMAA in aquatic environments and organisms along the food chain makes it a public health concern (Lance et al., 2018).

Dual Role of Phenolic Compounds in Food and Medicine

  • Phenolic compounds like Chlorogenic Acid have a dual role as both a food additive and a nutraceutical, exhibiting anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Their antimicrobial properties can be beneficial for food preservation, and they also have prebiotic activity, which makes them candidates for dietary supplements and functional foods (Santana-Gálvez et al., 2017).

Biological Modeling and Tracer Studies

  • Artificial amino acids like α‐Methyl‐l‐tryptophan (α‐MTrp) are used as tracers to study neurotransmitter synthesis, such as serotonin (5‐HT) synthesis in the brain. These compounds, despite some limitations, provide valuable insights into normal control of neurotransmitter synthesis and its alteration by drugs or disorders (Diksic & Young, 2001).

properties

CAS RN

66147-31-7

Product Name

5-Butoxy-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid

Molecular Formula

C24H30N8O5

Molecular Weight

510.5 g/mol

IUPAC Name

5-butoxy-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C24H30N8O5/c1-3-4-11-37-18(33)10-9-17(23(35)36)29-22(34)14-5-7-16(8-6-14)32(2)13-15-12-27-21-19(28-15)20(25)30-24(26)31-21/h5-8,12,17H,3-4,9-11,13H2,1-2H3,(H,29,34)(H,35,36)(H4,25,26,27,30,31)

InChI Key

AJOXYVRHUDHOGM-KRWDZBQOSA-N

Isomeric SMILES

CCCCOC(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N

SMILES

CCCCOC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N

Canonical SMILES

CCCCOC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N

Appearance

Solid powder

Other CAS RN

66147-31-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

5-Monobutyl methotrexate;  NSC 305986;  NSC-305986;  NSC305986;  gamma-Mbmtx; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Butoxy-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid

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